molecular formula C9H11BrClNO2S B13616739 2-bromo-5-chloro-N-ethyl-4-methylbenzenesulfonamide

2-bromo-5-chloro-N-ethyl-4-methylbenzenesulfonamide

Katalognummer: B13616739
Molekulargewicht: 312.61 g/mol
InChI-Schlüssel: YIDOLLZXKRSILF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Bromo-5-chloro-N-ethyl-4-methylbenzenesulfonamide is an organic compound with the molecular formula C9H11BrClNO2S and a molecular weight of 312.61 g/mol . This compound is a derivative of benzenesulfonamide, featuring bromine, chlorine, ethyl, and methyl substituents on the benzene ring. It is used in various chemical and industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

The synthesis of 2-bromo-5-chloro-N-ethyl-4-methylbenzenesulfonamide typically involves the sulfonation of a benzene derivative followed by bromination and chlorination reactions. The general synthetic route includes:

Industrial production methods often involve the use of large-scale reactors and controlled reaction conditions to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

2-Bromo-5-chloro-N-ethyl-4-methylbenzenesulfonamide undergoes various chemical reactions, including:

Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

2-Bromo-5-chloro-N-ethyl-4-methylbenzenesulfonamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-bromo-5-chloro-N-ethyl-4-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This can lead to various biological effects, such as antimicrobial or anticancer activity .

Eigenschaften

Molekularformel

C9H11BrClNO2S

Molekulargewicht

312.61 g/mol

IUPAC-Name

2-bromo-5-chloro-N-ethyl-4-methylbenzenesulfonamide

InChI

InChI=1S/C9H11BrClNO2S/c1-3-12-15(13,14)9-5-8(11)6(2)4-7(9)10/h4-5,12H,3H2,1-2H3

InChI-Schlüssel

YIDOLLZXKRSILF-UHFFFAOYSA-N

Kanonische SMILES

CCNS(=O)(=O)C1=C(C=C(C(=C1)Cl)C)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.